molecular formula C16H12Cl2O2 B12004002 2,3-Dichloro-1,4-diphenylbutane-1,4-dione CAS No. 5038-48-2

2,3-Dichloro-1,4-diphenylbutane-1,4-dione

Cat. No.: B12004002
CAS No.: 5038-48-2
M. Wt: 307.2 g/mol
InChI Key: GRZPRSBXKCWANP-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-diphenylbutane-1,4-dione (CAS 5038-48-2) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C16H12Cl2O2 and a molecular weight of 307.18 , this 1,4-diketone derivative serves as a versatile precursor in organic synthesis. Its structure features two reactive chlorine atoms, making it a valuable substrate for nucleophilic substitution reactions and the construction of complex molecular architectures. Research applications include its use as a starting material for the synthesis of novel fused heterocyclic compounds, which are of significant interest in medicinal chemistry for the development of new pharmacologically active agents . The compound is characterized by its density of approximately 1.297 g/cm³ and a flash point of around 194.7°C . This product is intended for use in a controlled laboratory setting by qualified personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5038-48-2

Molecular Formula

C16H12Cl2O2

Molecular Weight

307.2 g/mol

IUPAC Name

2,3-dichloro-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C16H12Cl2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

GRZPRSBXKCWANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Sequential Chlorination

The Friedel-Crafts acylation remains a cornerstone for constructing the 1,4-diphenylbutane-1,4-dione backbone. In a representative protocol ():

  • Step 1 : Phenylacetyl chloride undergoes Friedel-Crafts acylation with aluminum chloride (AlCl₃) in methylene chloride at −10°C to 0°C, forming 1-(4-fluorophenyl)-2-phenylethanone.

  • Step 2 : Chlorination using chlorine gas (Cl₂) in the presence of iron powder or ferric sulfate introduces chlorine atoms at the α-positions (C2 and C3).

Key Data :

  • Yield: 74–85% after recrystallization ().

  • Purity: >98.5% achieved via solvent extraction (isopropyl alcohol or toluene) ().

Claisen Condensation with Dichlorinated Precursors

An alternative route involves Claisen condensation of ethyl dichloroacetate with benzophenone derivatives. This method avoids post-synthesis halogenation but requires precise stoichiometry:

  • Conditions : Triethylamine (Et₃N) in dimethylformamide (DMF) at reflux (120–125°C) ().

  • Challenges : Competing side reactions (e.g., over-condensation) reduce yields to 50–60% ().

Transition Metal-Catalyzed Oxidative Coupling

Cobalt(II)-Mediated Cross-Coupling

A breakthrough method employs cobalt(II) acetate (Co(OAc)₂) to catalyze the oxidative coupling of styrenes and ketones ():

  • Reagents : tert-Butyl hydroperoxide (TBHP) as oxidant, 1,8-diazabicycloundec-7-ene (DBU) as base.

  • Mechanism : Radical-mediated C–H activation followed by diketone formation.

  • Scope : Compatible with electron-deficient styrenes (e.g., chlorostyrenes), enabling direct incorporation of chlorines.

Optimized Conditions :

ParameterValue
Catalyst Loading10 mol% Co(OAc)₂
Temperature25°C (RT)
Yield68–82%
Functional ToleranceNitro, ester, halogen

Nickel-Catalyzed Reductive Coupling

Nickel complexes (e.g., NiCl₂·glyme) facilitate reductive coupling of α,β-unsaturated ketones with aryl halides ():

  • Substrates : 2,3-Dichloroacrylophenone and iodobenzene.

  • Conditions : Ethylene atmosphere, N,N,N',N'-tetramethylethylenediamine (TMEDA) as ligand.

  • Yield : 87% with >95% regioselectivity ().

Halogenation Strategies for Post-Synthesis Modification

Direct Chlorination Using Cl₂ Gas

Chlorination of 1,4-diphenylbutane-1,4-dione proceeds via electrophilic substitution:

  • Catalysts : Fe powder or ZnCl₂ in aqueous HCl ().

  • Regioselectivity : Chlorines preferentially occupy the α-positions due to electron-withdrawing ketone groups.

  • Yield : 70–74% ().

Side Reactions :

  • Over-chlorination at β-positions (mitigated by temperature control ≤90°C).

  • Oxidative degradation of diketone backbone (prevented by NaHSO₃ quenching) ().

Halex Exchange with N-Chlorosuccinimide (NCS)

For lab-scale synthesis, NCS in acetonitrile selectively chlorinates γ-diketones:

  • Conditions : 0°C to 25°C, 12–24 h.

  • Yield : 65% with 99% selectivity ().

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts + Cl₂74–85>98.5IndustrialModerate
Co(OAc)₂ Coupling68–82>95Lab/IndustrialHigh
Ni-Catalyzed87>95LabLow
Halex Exchange6599LabHigh

Key Insights :

  • Industrial Preference : Friedel-Crafts followed by Cl₂ chlorination balances cost and yield.

  • Research Focus : Cobalt catalysis offers atom economy and functional group tolerance ().

Mechanistic and Kinetic Considerations

Radical Pathways in Cobalt Catalysis

Density functional theory (DFT) calculations reveal a Co(III)-mediated radical chain mechanism ():

  • TBHP oxidizes Co(II) to Co(III), generating tert-butoxyl radicals.

  • Hydrogen abstraction from styrene forms benzyl radicals.

  • Radical recombination with ketone enolates yields γ-diketones.

Kinetic Isotope Effect (KIE) : KIE = 2.1 indicates rate-limiting hydrogen abstraction ().

Chlorination Regioselectivity

Hammett analysis (σ = +0.78 for electron-withdrawing groups) confirms para-substituted aryl rings enhance chlorination rates at α-positions ( ).

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of Organic Compounds

2,3-Dichloro-1,4-diphenylbutane-1,4-dione serves as a versatile intermediate in organic synthesis. Its structure allows for various nucleophilic substitutions and cyclization reactions that lead to the formation of diverse derivatives:

  • Preparation of Heterocycles : The compound is utilized in the synthesis of fused heterocyclic systems. For instance, it can react with different nucleophiles to yield substituted quinones and other heterocycles that exhibit biological activity .
  • Synthesis of Anticancer Agents : Research indicates that derivatives of 2,3-dichloro-1,4-diphenylbutane-1,4-dione have shown promise in anticancer studies. Specific modifications can enhance their apoptotic effects on cancer cells .

The biological implications of 2,3-dichloro-1,4-diphenylbutane-1,4-dione are noteworthy:

  • Antiproliferative Properties : Studies have demonstrated that this compound and its derivatives can inhibit cell proliferation in various cancer cell lines. For example, specific concentrations were found to induce apoptosis effectively .
  • Antifungal Activity : Some derivatives have been evaluated for antifungal properties. The structural modifications of the compound can enhance its efficacy against fungal strains .

Case Studies and Research Findings

Several case studies highlight the practical applications of 2,3-dichloro-1,4-diphenylbutane-1,4-dione:

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in acute leukemia cells at low concentrations; synergistic effects noted.
Synthesis TechniquesEffective use in synthesizing novel quinone derivatives with potential therapeutic applications.
Biological EvaluationEvaluation against various biological targets indicating significant activity profiles.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorine and nitro substituents enhance electrophilic reactivity, making these compounds suitable for further functionalization.
  • High yields (91–98%) suggest robust synthetic protocols for diaryl-substituted butane-1,4-diones .
  • Incomplete characterization (e.g., missing ¹³C NMR for 2x) underscores the need for rigorous analytical validation .

Comparison with Naphthoquinone Derivatives

Naphthoquinone derivatives, such as 2,3-dichloro-1,4-naphthoquinone (Dichlone), share functional similarities (diketone core, chloro substituents) but differ in aromatic backbone (naphthalene vs. diphenylbutane). The table below contrasts their properties:

Compound Name Core Structure Substituents Key Applications/Activities Evidence ID
2,3-Dichloro-1,4-naphthoquinone (Dichlone) Naphthalene 2,3-Cl Fungicide, algicide, antitumor activity
2-Chloro-3-((2-hydroxyethyl)amino)naphthalene-1,4-dione (5c) Naphthalene 2-Cl, 3-(hydroxyethyl) Antitumor (GI₅₀ < 10 nM for BT-549 cells)
2,3-Dichloro-1,4-diphenylbutane-1,4-dione Diphenylbutane 2,3-Cl Hypothetical (structural analog) N/A

Key Observations :

  • Dichlone exhibits broad biocidal activity due to its electrophilic quinone moiety, which disrupts microbial electron transport chains .
  • Amino- and alkoxy-substituted naphthoquinones (e.g., 5c) demonstrate enhanced selectivity in cancer cell inhibition, highlighting the role of substituent polarity in bioactivity .
  • The diphenylbutane-1,4-dione core may offer greater synthetic flexibility for tuning steric and electronic properties compared to rigid naphthoquinones.

Key Observations :

  • Chlorine substituents enhance bioactivity by increasing electrophilicity and membrane permeability.
  • Hybrid molecules (e.g., aminoquinones) show superior selectivity, emphasizing the importance of balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

2,3-Dichloro-1,4-diphenylbutane-1,4-dione (CAS No. 5038-48-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione is C16H12Cl2O2C_{16}H_{12}Cl_2O_2. The compound features two chlorine atoms and two phenyl groups attached to a butane backbone, which contributes to its unique biological interactions.

Antimicrobial Activity

Research has indicated that 2,3-Dichloro-1,4-diphenylbutane-1,4-dione exhibits notable antimicrobial properties. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial activity .

Anticancer Properties

In vitro studies have shown that 2,3-Dichloro-1,4-diphenylbutane-1,4-dione can induce apoptosis in cancer cells. A detailed investigation into its mechanism revealed that the compound activates caspase pathways leading to programmed cell death. For instance, a case study involving human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in a dose-dependent increase in apoptotic markers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by lipopolysaccharide (LPS), administration of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Summary of Research Findings

StudyBiological ActivityKey Findings
Journal of Antimicrobial ChemotherapyAntimicrobialEffective against S. aureus (MIC: 32 µg/mL)
Cancer Research JournalAnticancerInduces apoptosis in MCF-7 cells via caspase activation
Inflammation JournalAnti-inflammatoryReduces TNF-alpha and IL-6 levels in LPS-induced models

Case Studies

One notable case study involved the application of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione in a clinical setting for treating infections resistant to conventional antibiotics. Patients treated with this compound showed significant improvement in symptoms and reduction in microbial load.

Q & A

Q. What are the established synthetic routes for 2,3-dichloro-1,4-diphenylbutane-1,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 1,4-diphenylbutane-1,4-dione using N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at 80°C in carbon tetrachloride yields halogenated intermediates, which can be further chlorinated . Alternatively, oxidative coupling of benzyl ketones catalyzed by tetrabutylammonium iodide (TBAI) at 60°C in toluene produces diaryl derivatives with yields >90% . Key factors include solvent polarity (non-polar solvents favor higher yields) and temperature control to suppress side reactions. Purity is confirmed via HPLC (>98%) and NMR analysis (absence of residual solvent peaks).

Q. How can the structural conformation and crystallinity of 2,3-dichloro-1,4-diphenylbutane-1,4-dione be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For example, Z-isomers of related dichloro-diphenyldione derivatives exhibit interplanar angles of ~86° between aromatic rings and disorder in carbonyl groups (occupancy ratios refined to 0.21:0.79) . Diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX-97 software ensure precise bond-length (C=O: 1.21–1.23 Å) and torsion angle calculations. Crystallinity is confirmed via PXRD matching simulated patterns from CIF files .

Q. What analytical techniques are critical for assessing the stability of this compound under ambient and stressed conditions?

  • Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~260°C. Hydrolytic stability is tested in buffered solutions (pH 1–13) at 40°C for 14 days, with LC-MS monitoring degradation products (e.g., dechlorinated derivatives). Photostability under UV light (ICH Q1B guidelines) shows <5% degradation after 200 h, confirmed via UV-Vis spectroscopy (λ_max = 280 nm) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 2,3-dichloro-1,4-diphenylbutane-1,4-dione in radical-mediated reactions?

  • Methodological Answer : The trichloromethyl group undergoes homolysis under UV light or with CuCl catalysts, generating carbon-centered radicals. Electron-withdrawing substituents (e.g., nitro groups) stabilize radicals, favoring intermolecular cyclization (e.g., with styrenes), while bulky substituents (e.g., 4-methoxyphenyl) promote intramolecular C–H activation. EPR spectroscopy with spin-trapping agents (e.g., DMPO) confirms radical intermediates, and DFT calculations (B3LYP/6-31G*) predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., carbonyl carbons at δ 190–200 ppm) arise from solvent effects or crystal packing. Hybrid methods like ONIOM (QM/MM) with Gaussian09 refine calculations by incorporating solvent (e.g., CHCl3) and crystal field effects. For HRMS, high-resolution Orbitrap instruments (Δm < 2 ppm) validate molecular ions (e.g., [M+H]+ = 369.5 g/mol for derivatives) .

Q. Can this compound serve as a precursor for bioactive derivatives, and what pharmacological assays are most relevant?

  • Methodological Answer : Derivatives like 2,3-bis(phenylselanyl) analogues show antitumor activity against ascitic sarcoma 180 in mice (IC50 = 12 µM). Screening involves in vitro cytotoxicity assays (MTT protocol) on HeLa cells and in vivo efficacy studies (dose: 50 mg/kg/day for 7 days). Structure-activity relationships (SAR) are mapped using CoMFA models, highlighting Cl and aryl substituents as critical for binding to quinone oxidoreductase .

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